![molecular formula C22H33N3O2 B6123080 N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B6123080.png)
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the benzyl group and the 2-methylpropanoyl group is achieved through selective alkylation and acylation reactions, respectively. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The benzyl and 2-methylpropanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce fully saturated piperidine rings.
Scientific Research Applications
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: A simpler derivative with similar structural features but lacking the 2-methylpropanoyl and carboxamide groups.
1-(2-methylpropanoyl)piperidine: Contains the 2-methylpropanoyl group but lacks the benzyl and carboxamide groups.
Piperidine-3-carboxamide: Features the carboxamide group but lacks the benzyl and 2-methylpropanoyl groups.
Uniqueness
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the 2-methylpropanoyl group contributes to its steric and electronic characteristics. The carboxamide group is crucial for its potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17(2)22(27)24-13-10-20(11-14-24)25-12-6-9-19(16-25)21(26)23-15-18-7-4-3-5-8-18/h3-5,7-8,17,19-20H,6,9-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYAZEZXNKWHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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